Ethyl 4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate
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Overview
Description
Ethyl 4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate is a complex organic compound with the molecular formula C15H21BrN2O4S . This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a brominated aromatic ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate typically involves multiple steps. One common method includes the reaction of 2-bromo-4,5-dimethylbenzenesulfonyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity.
Chemical Reactions Analysis
Ethyl 4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, altering the oxidation state of the sulfur atom.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its ability to modulate biological pathways.
Industry: It is used in the development of new materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting or modifying their function. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its efficacy in biological systems .
Comparison with Similar Compounds
Similar compounds to Ethyl 4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazinecarboxylate include other sulfonyl piperazine derivatives and brominated aromatic compounds. These compounds share structural similarities but differ in their specific functional groups and substituents, which can significantly impact their chemical reactivity and biological activity . The unique combination of a brominated aromatic ring, sulfonyl group, and piperazine ring in this compound distinguishes it from other related compounds.
Properties
Molecular Formula |
C15H21BrN2O4S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
ethyl 4-(2-bromo-4,5-dimethylphenyl)sulfonylpiperazine-1-carboxylate |
InChI |
InChI=1S/C15H21BrN2O4S/c1-4-22-15(19)17-5-7-18(8-6-17)23(20,21)14-10-12(3)11(2)9-13(14)16/h9-10H,4-8H2,1-3H3 |
InChI Key |
PFIFOKGCFIFPQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br |
Origin of Product |
United States |
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